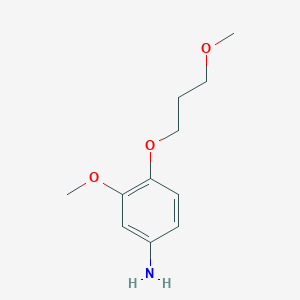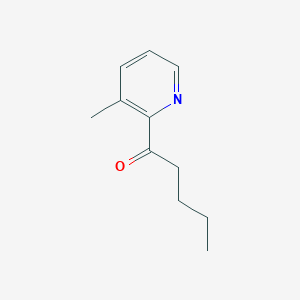
2-Pentanoyl-3-picoline
Overview
Description
2-Pentanoyl-3-picoline is a heterocyclic aromatic compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name, 1-(3-methyl-2-pyridinyl)-1-pentanone .
Synthesis Analysis
The synthesis of 3-picoline, a key component of 2-Pentanoyl-3-picoline, has been studied extensively. One method involves the direct synthesis of 3-picoline from 2-methylglutaronitrile over a supported PdZn catalyst . The PdZn/SiO2–Al2O3 catalysts with an appropriate Zn/Pd molar ratio exhibited a high 3-picoline yield .Molecular Structure Analysis
The molecular structure of 2-Pentanoyl-3-picoline consists of a pentanoyl group (a five-carbon chain with a carbonyl group) attached to the 2-position of a picoline ring (a methyl-substituted pyridine ring) .Scientific Research Applications
Chemical Synthesis
2-Pentanoyl-3-picoline: plays a role in chemical synthesis as an intermediate. It’s involved in catalytic cycles and can be used to synthesize more complex organic compounds. Its stability under various conditions makes it a valuable component in developing synthetic methodologies .
Chromatography
In chromatography , 2-Pentanoyl-3-picoline can be utilized as a standard or reference compound. Its distinct chromatographic behavior helps in the calibration of equipment and in the development of new chromatographic methods, enhancing the accuracy of analytical results .
Analytical Research
The compound’s unique properties are of interest in analytical research . It can serve as a reagent or a marker in various analytical techniques, aiding in the detection and quantification of complex biological samples or environmental pollutants .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 2-Pentanoyl-3-picoline can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and more. Understanding these influences can be crucial for optimizing the use of the compound in different contexts.
properties
IUPAC Name |
1-(3-methylpyridin-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-7-10(13)11-9(2)6-5-8-12-11/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSJQRANAUTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




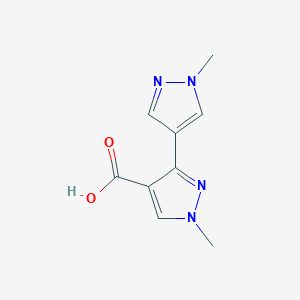
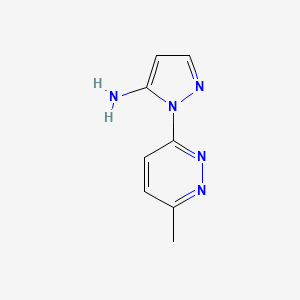
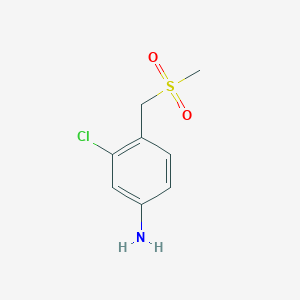

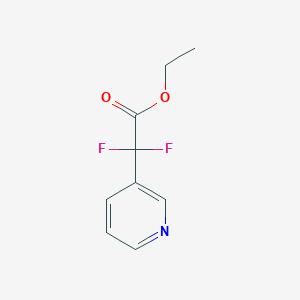
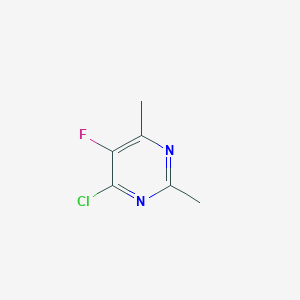
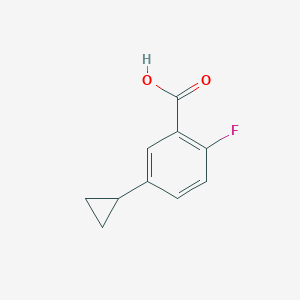

![3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1428028.png)


![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
